molecular formula C16H17N3 B3860191 2-(1H-indol-3-yl)-N-(2-pyridinylmethyl)ethanamine

2-(1H-indol-3-yl)-N-(2-pyridinylmethyl)ethanamine

Cat. No.: B3860191
M. Wt: 251.33 g/mol
InChI Key: DPKPMCBKYQFKCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-indol-3-yl)-N-(2-pyridinylmethyl)ethanamine, also known as MPV17, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for the treatment of different diseases.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N-(2-pyridinylmethyl)ethanamine is not fully understood, but it is believed to involve the regulation of various signaling pathways in cells. One study showed that this compound can activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can regulate the expression of genes involved in energy metabolism, cell growth, and apoptosis. It can also reduce oxidative stress and inflammation in cells and tissues. Additionally, this compound can improve mitochondrial function, which is essential for cellular energy production.

Advantages and Limitations for Lab Experiments

2-(1H-indol-3-yl)-N-(2-pyridinylmethyl)ethanamine has several advantages as a research tool, including its ability to regulate various signaling pathways and its potential therapeutic applications. However, there are also limitations to its use in lab experiments. For example, the mechanism of action of this compound is not fully understood, and its effects may vary depending on the cell type and experimental conditions.

Future Directions

There are several potential future directions for research on 2-(1H-indol-3-yl)-N-(2-pyridinylmethyl)ethanamine. One area of focus could be the development of more efficient synthesis methods for this compound, which could facilitate its use in research and potential therapeutic applications. Additionally, further studies could investigate the mechanism of action of this compound and its effects on different signaling pathways in cells. Finally, research could explore the potential therapeutic applications of this compound for different diseases and conditions, such as cancer, neurodegenerative diseases, and metabolic disorders.

Scientific Research Applications

2-(1H-indol-3-yl)-N-(2-pyridinylmethyl)ethanamine has been the subject of several scientific studies due to its potential therapeutic applications. One study showed that this compound can inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. Another study demonstrated that this compound can reduce inflammation and oxidative stress in the brain, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Properties

IUPAC Name

2-(1H-indol-3-yl)-N-(pyridin-2-ylmethyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3/c1-2-7-16-15(6-1)13(11-19-16)8-10-17-12-14-5-3-4-9-18-14/h1-7,9,11,17,19H,8,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKPMCBKYQFKCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.